molecular formula C9H16N2 B14623303 1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- CAS No. 56912-87-9

1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-

Cat. No.: B14623303
CAS No.: 56912-87-9
M. Wt: 152.24 g/mol
InChI Key: TZOPMWNTCAVLPG-UHFFFAOYSA-N
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Description

1-Azaspiro[25]oct-1-en-2-amine, N,N-dimethyl- is a heterocyclic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyrane with N-methyl-N-phenyltetrahydropyran-3-thiocarboxamide under specific conditions . The reaction typically requires the use of thiobenzoic acid and Z-Phe-OH as reagents, leading to the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for 1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl- is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

56912-87-9

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

N,N-dimethyl-1-azaspiro[2.5]oct-1-en-2-amine

InChI

InChI=1S/C9H16N2/c1-11(2)8-9(10-8)6-4-3-5-7-9/h3-7H2,1-2H3

InChI Key

TZOPMWNTCAVLPG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC12CCCCC2

Origin of Product

United States

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